5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, along with a furan and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the bromine atom can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(furan-2-yl)ethyl]pyridine-3-carboxamide: Lacks the thiophene moiety, which may affect its chemical properties and applications.
5-bromo-N-[2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide:
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.
Uniqueness
The presence of both furan and thiophene rings, along with the bromine atom and carboxamide group, makes 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide a unique compound with diverse reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-13-6-12(7-18-8-13)16(20)19-9-14(11-3-5-22-10-11)15-2-1-4-21-15/h1-8,10,14H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZUWVPFXYJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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